DL-Tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Neurotransmitter Production

Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood, sleep regulation, and appetite. Studies suggest that DL-Tryptophan supplementation may influence serotonin levels, impacting conditions like depression and insomnia. Research has yielded mixed results, with some studies showing potential benefits for improving mood and sleep in individuals with deficiencies National Institutes of Health (NIH): ). However, further investigation is needed to determine the efficacy and optimal dosages for specific conditions.

Sleep Regulation

As mentioned earlier, the conversion of tryptophan to serotonin plays a role in sleep regulation. Studies have explored the use of DL-Tryptophan supplements to improve sleep quality. Some research suggests it may be beneficial for reducing sleep latency (time to fall asleep) in healthy individuals or those with mild sleep disturbances National Center for Complementary and Integrative Health (NCCIH): ). However, the effectiveness may vary depending on individual factors and the presence of underlying sleep disorders.

Pain Management

DL-Tryptophan's potential role in pain management is another area of research interest. The analgesic (pain-relieving) effects are thought to be linked to its influence on serotonin and other pain-modulating pathways. Some studies suggest that DL-Tryptophan supplementation may be helpful in managing chronic pain conditions like fibromyalgia National Institutes of Health (NIH): ). However, more robust research is needed to confirm these findings and establish optimal treatment protocols.

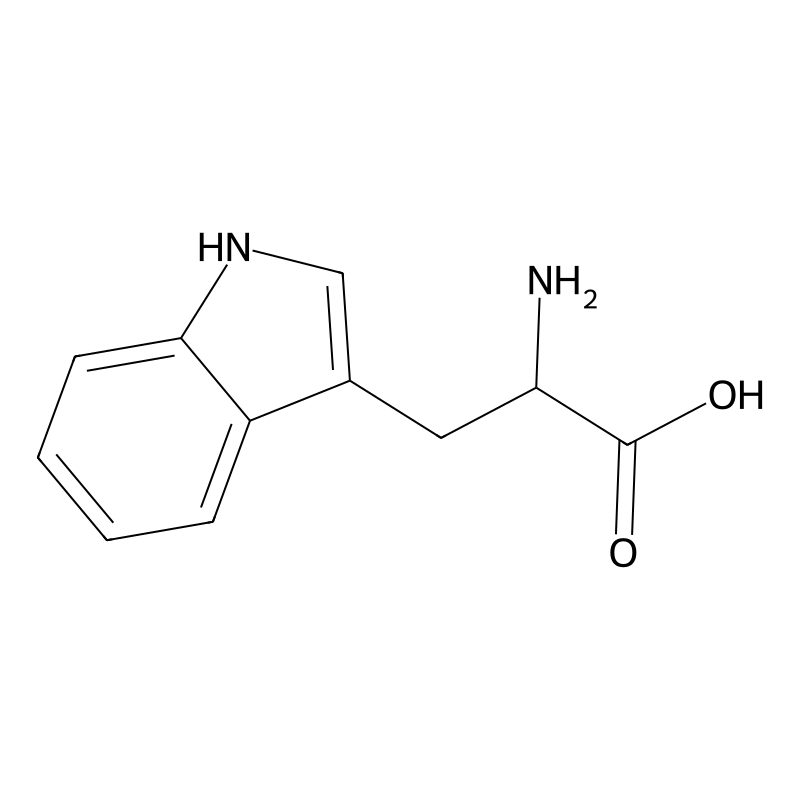

DL-Tryptophan is an α-amino acid that plays a crucial role in protein synthesis and is a precursor to several important biomolecules, including serotonin, melatonin, and niacin (vitamin B3). The compound is characterized by its indole side chain, which contributes to its unique chemical properties. The chemical formula for DL-Tryptophan is C₁₁H₁₂N₂O₂, and it has a molecular weight of approximately 204.23 g/mol . As a racemic mixture, DL-Tryptophan consists of both D-tryptophan and L-tryptophan enantiomers, with the latter being essential for human nutrition .

Key reactions include:

- Formation of Kynurenine: Catalyzed by enzymes like tryptophan 2,3-dioxygenase.

- Decarboxylation: Leading to indole-3-acetaldehyde.

- Formation of Serotonin: Through hydroxylation by tryptophan hydroxylase .

DL-Tryptophan is biologically significant due to its role as a precursor to neurotransmitters. It is essential for the synthesis of serotonin, which regulates mood, sleep, and appetite. Additionally, serotonin is converted into melatonin in the pineal gland, which helps regulate circadian rhythms . Tryptophan also participates in the kynurenine pathway, which is linked to immune responses and neuroprotection. Alterations in tryptophan metabolism have been implicated in various psychiatric disorders such as depression and schizophrenia .

DL-Tryptophan can be synthesized through several methods:

- Biosynthetic Pathways: In microorganisms and plants, tryptophan is synthesized from shikimic acid or anthranilate through a series of enzymatic reactions involving phosphoribosylpyrophosphate and indole-3-glycerol phosphate .

- Chemical Synthesis: Laboratory methods include the condensation of indole with serine or the use of various coupling agents to form peptide bonds .

- Fermentation Processes: Microbial fermentation can yield high concentrations of DL-Tryptophan using specific strains optimized for amino acid production .

DL-Tryptophan has diverse applications across various fields:

- Nutritional Supplements: Used to enhance mood and sleep quality due to its role in serotonin production.

- Pharmaceuticals: Investigated for potential therapeutic effects in treating depression and anxiety disorders.

- Animal Feed: Added to diets for livestock to promote growth and improve feed efficiency .

Research on DL-Tryptophan interactions focuses on its metabolic pathways and effects on neurotransmitter levels. Studies indicate that supplementation can influence serotonin levels in the brain, thereby affecting mood and behavior. Furthermore, interactions with other amino acids during absorption may impact its efficacy as a supplement. For instance, high levels of competing amino acids can inhibit tryptophan transport across the blood-brain barrier .

DL-Tryptophan shares structural similarities with several other amino acids but has unique properties due to its indole side chain. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Tryptophan | C₁₁H₉N₂O₂ | Essential amino acid; involved in serotonin synthesis |

| 5-Hydroxytryptophan | C₁₁H₁₂N₂O₄ | Direct precursor to serotonin |

| Serotonin | C₁₃H₁₆N₂O₁ | Neurotransmitter derived from tryptophan |

| Melatonin | C₁₃H₁₅N₃O | Hormone regulating sleep cycles |

DL-Tryptophan's racemic nature distinguishes it from L-Tryptophan, which is essential for human health. The presence of both enantiomers allows for broader applications in research and supplementation.

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

293 °C

UNII

Wikipedia

DL-tryptophan